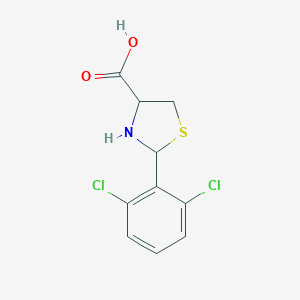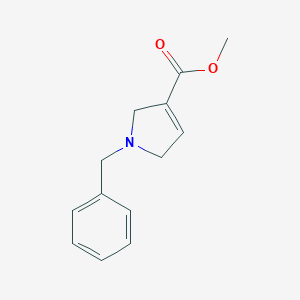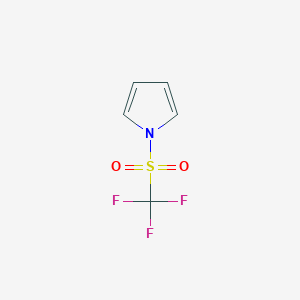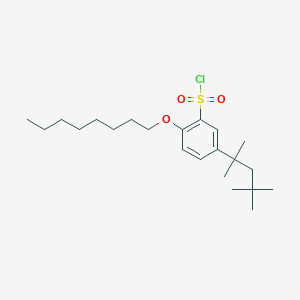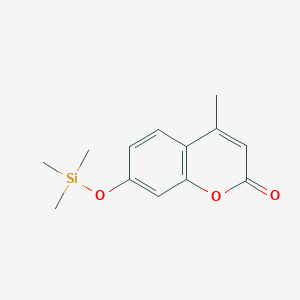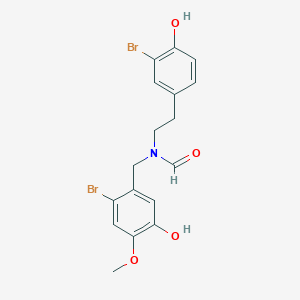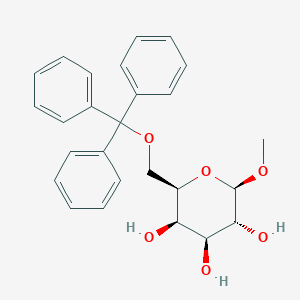
(2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
Synthesis Analysis
The synthesis of molecules closely related to "(2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol" typically involves complex organic reactions, including ring opening and closing mechanisms, as well as the use of specific catalysts or reagents to achieve the desired structural configurations. For instance, a study by Halim and Ibrahim (2022) describes the ring opening followed by ring closure reactions to afford novel compounds, which can provide insights into the synthesis strategies that might be applied to our compound of interest (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to "(2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol" has been analyzed using various spectroscopic methods and theoretical calculations. For example, spectroscopic and theoretical explorations on a biomolecule related to the compound of interest reveal details about reactive sites, electron density dislocation, and molecular interactions, which are crucial for understanding the molecular structure and function of the compound (Priya et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of molecules within this category often involve their reactivity towards specific reagents, the stability of the compounds under various conditions, and their potential applications in synthesis or as intermediates for further reactions. Studies like the one conducted by Liu et al. (2008) on a similar compound provide valuable information on the synthesis approach and the chemical properties of the resultant molecules (Liu et al., 2008).
Scientific Research Applications
Synthesis of Sugar Imine Molecules
Research has demonstrated the synthesis of new sugar imine molecules using the concept of click chemistry and microwave irradiation, involving molecules related to (2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol. This process initiates with the production of propargyl ether and involves several steps, including bromination and azide treatment, to produce high-yield triazole molecules (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Synthesis of C15 Polyketide Spiroketals
A study explored the conversion of specific compounds into high stereo- and enantioselective spiroketals. These spiroketals, which have structural similarities to (2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol, were tested for cytotoxicity against various cancer cell lines, demonstrating potential in cancer research (Meilert, Pettit, & Vogel, 2004).
Crystal Structure and Synthesis Studies
In crystallography, the structure of compounds similar to (2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol was analyzed to understand their conformation and interactions. These studies contribute to a deeper understanding of molecular structures and their potential applications in various fields of chemistry (Mönch, Emmerling, Kraus, Becker, & Nehls, 2013).
Novel Approaches in Chemical Synthesis
Several studies have developed novel approaches for preparing compounds structurally similar to (2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol. These methods aim to enhance yields, reduce byproducts, and improve the overall efficiency of the synthesis process. Such advancements are crucial for the production of specialized molecules for research and industrial applications (Liu et al., 2008; Liu, Li, Lu, & Miao, 2008; Liu, Li, Lu, Yang, & Lu, 2010).
Bioactive Compound Synthesis
Research on bioactive compounds, including those structurally related to (2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol, has shown potential in various biological applications. These compounds have demonstrated activities such as anti-inflammatory, antifungal, and anti-HIV, highlighting their importance in medicinal chemistry (Ye, Sun, & Pan, 2004).
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMNJUPQNEGOI-ZLOLNMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R,6R)-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)
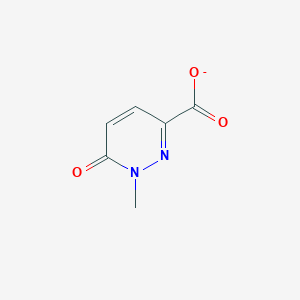
![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)
